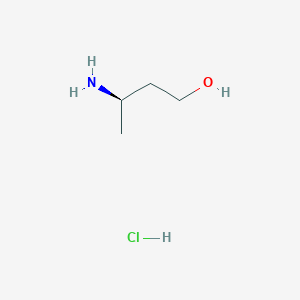

(3R)-3-aminobutan-1-ol hydrochloride

描述

(3R)-3-aminobutan-1-ol hydrochloride is a chiral compound with significant applications in various fields of science and industry. It is a hydrochloride salt of (3R)-3-aminobutan-1-ol, which is an amino alcohol. The compound is known for its utility in organic synthesis and as an intermediate in the production of pharmaceuticals and other bioactive molecules.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-aminobutan-1-ol hydrochloride typically involves the reduction of a suitable precursor, such as a ketone or an aldehyde, followed by amination. One common method is the reduction of 3-aminobutan-2-one using a reducing agent like sodium borohydride (NaBH4) in the presence of a solvent such as methanol. The resulting (3R)-3-aminobutan-1-ol is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound often involves large-scale reduction and amination processes. The use of catalytic hydrogenation is also common, where hydrogen gas is used in the presence of a metal catalyst like palladium on carbon (Pd/C) to reduce the precursor compound. The final product is then purified and converted to its hydrochloride form through acid-base reactions.

化学反应分析

Enzymatic Transamination

This method employs R-selective transaminases (e.g., ECS-ATA-134) to convert 4-hydroxybutan-2-one (II ) into enantiomerically pure (R)-3-aminobutan-1-ol (I ) using secondary butylamine as an amino donor .

Trifluoroacetylation for GC

Derivatization with trifluoroacetic anhydride in diethyl ether enables gas chromatography (GC) analysis of enantiomeric purity :

text(R)-3-aminobutan-1-ol + Trifluoroacetic anhydride → N-TFA derivative

Benzyloxycarbonylation for HPLC

Reaction with benzyloxycarbonyl chloride in NaOH forms N-Cbz derivatives for liquid chromatography :

text(R)-3-aminobutan-1-ol + Cbz-Cl → N-Cbz-3-aminobutanol

-

HPLC Conditions : AD-H column, n-hexane:isopropanol (9:1), 210 nm detection .

-

Retention Times : (S)-isomer: 11.1 min, (R)-isomer: 12.2 min .

Biocatalytic Reductive Amination

Native amine dehydrogenases (AmDHs) like CfusAmDH and MsmeAmDH catalyze reductive amination of ketones to (R)-3-aminobutan-1-ol derivatives :

| Enzyme | Substrate | Conversion (50 mM) | ee (%) | Source |

|---|---|---|---|---|

| CfusAmDH | 4-hydroxybutan-2-one | 2.7–3.7× increase | >99 | |

| MsmeAmDH | 3-hydroxybutan-2-one | 1.5–1.9× increase | >99 |

Key Findings :

-

Higher substrate concentrations (50 mM vs. 10 mM) improve conversion rates for non-hydroxylated ketones .

-

Hydroxylated substrates (e.g., 1-hydroxypropan-2-one) show reduced activity under high concentrations .

Cost Considerations

Stability and Handling

科学研究应用

Pharmaceutical Applications

Drug Synthesis

(3R)-3-aminobutan-1-ol hydrochloride serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological conditions. It has been noted for its ability to cross the blood-brain barrier, making it valuable in the development of drugs intended to treat disorders such as depression and anxiety. The compound's chirality is crucial, as it can influence the pharmacodynamics and pharmacokinetics of drugs derived from it .

Case Study: Dolutegravir Synthesis

One notable application of this compound is in the synthesis of dolutegravir, an antiretroviral medication used to treat HIV. The compound is utilized in a single-step enzymatic process that ensures high enantiomeric purity, which is vital for the efficacy and safety of the drug .

Neuropharmacological Research

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. It has been shown to modulate neurotransmitter levels in the brain, particularly influencing GABAergic systems. This modulation can potentially aid in treating various neurological disorders by enhancing inhibitory neurotransmission .

Binding Affinity Studies

Studies have demonstrated that this compound interacts with several neurotransmitter receptors. For instance, its binding affinity to GABA receptors has been extensively studied, revealing its potential as a therapeutic agent for anxiety and seizure disorders .

Biochemical Research

Metabolic Pathway Modulation

The compound has been investigated for its ability to influence metabolic pathways within cells. It has demonstrated antioxidant properties and may play a role in cellular defense mechanisms against oxidative stress. This aspect makes it a candidate for further research in metabolic diseases and aging-related conditions.

Comparative Applications

To better understand the versatility of this compound compared to other similar compounds, the following table summarizes key applications:

| Compound | Applications | Key Features |

|---|---|---|

| This compound | Drug synthesis, neuropharmacology, metabolic modulation | Chiral structure, neuroprotective |

| (S)-3-Aminobutan-1-ol | Limited pharmaceutical use; primarily research | Less effective in neurotransmitter modulation |

| 4-Hydroxybutyric Acid | Sedative effects; used in clinical settings | Non-chiral; different mechanism of action |

作用机制

The mechanism of action of (3R)-3-aminobutan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino alcohol moiety can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. In medicinal chemistry, it acts as a pharmacophore, contributing to the biological activity of drug molecules by interacting with target proteins and modulating their function.

相似化合物的比较

Similar Compounds

(3S)-3-aminobutan-1-ol hydrochloride: The enantiomer of (3R)-3-aminobutan-1-ol hydrochloride, which has different stereochemistry and potentially different biological activity.

3-aminopropanol hydrochloride: A similar amino alcohol with a shorter carbon chain.

4-aminobutan-1-ol hydrochloride: An amino alcohol with an additional methylene group in the carbon chain.

Uniqueness

This compound is unique due to its specific chiral configuration, which can impart distinct biological activity and selectivity in chemical reactions. Its ability to act as a chiral building block makes it valuable in asymmetric synthesis and the production of enantiomerically pure compounds.

生物活性

(3R)-3-Aminobutan-1-ol hydrochloride, also known as (R)-3-aminobutan-1-ol, is a chiral amine that has garnered attention for its role as an intermediate in the synthesis of various pharmaceuticals, particularly in the production of dolutegravir, an integrase inhibitor used in HIV treatment. This article explores the biological activity of this compound, focusing on its pharmacological applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C4H11NO

- Molecular Weight : 89.14 g/mol

- Appearance : Colorless liquid

- Solubility : Soluble in water, ethanol, and other organic solvents

Pharmacological Significance

This compound serves as a critical building block in the synthesis of several bioactive compounds:

- Dolutegravir : This compound is primarily used for the treatment of HIV. It acts as an integrase strand transfer inhibitor (INSTI), preventing viral replication by inhibiting the integrase enzyme that integrates viral DNA into the host genome .

- Penicillium Antibiotics : It is involved in synthesizing various antibiotics derived from Penicillium species, showcasing its versatility as a pharmaceutical intermediate .

- Antitumor Agents : The compound is also utilized in synthesizing anti-tumor drugs such as 4-methylcyclophosphamide .

The biological activity of this compound can be attributed to its ability to act as a substrate in enzymatic reactions. For instance, it participates in transamination reactions facilitated by pyridoxal phosphate (PLP), which is crucial for amino acid metabolism and neurotransmitter synthesis. This enzymatic activity underlines its importance in various metabolic pathways.

Case Studies and Experimental Data

Several studies have investigated the biological activity and applications of this compound:

- Synthesis and Yield : A study demonstrated an efficient one-step synthesis method utilizing transaminase enzymes to produce high yields of optically pure (R)-3-aminobutan-1-ol from 4-hydroxybutan-2-one. The reaction achieved over 99% enantiomeric purity .

- Antioxidant Properties : Research has indicated that derivatives of (3R)-3-amino-butanol exhibit significant antioxidant properties, which may contribute to their therapeutic effects in various diseases .

- Cytotoxicity Studies : In vitro studies have shown that certain compounds synthesized from (3R)-3-amino-butanol exhibit cytotoxic effects against cancer cell lines, indicating potential applications in oncology .

Data Table: Biological Activities and Applications

属性

IUPAC Name |

(3R)-3-aminobutan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO.ClH/c1-4(5)2-3-6;/h4,6H,2-3,5H2,1H3;1H/t4-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMMFLYBTRIVTPX-PGMHMLKASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。